molecular formula C8H8ClFO2 B14773608 2-Chloro-3-fluoro-1,4-dimethoxybenzene

2-Chloro-3-fluoro-1,4-dimethoxybenzene

Cat. No.: B14773608
M. Wt: 190.60 g/mol
InChI Key: WHMCKKRZDCGMOF-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-1,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, where two methoxy groups, a chlorine atom, and a fluorine atom are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of 1,4-dimethoxybenzene. The reaction conditions often include the use of chlorinating and fluorinating agents such as thionyl chloride (SOCl2) and fluorine gas (F2) or other fluorinating reagents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-1,4-dimethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) under reflux conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile or nucleophile used.

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Reduced forms of the aromatic ring or methoxy groups.

Scientific Research Applications

2-Chloro-3-fluoro-1,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-1,4-dimethoxybenzene in various applications depends on its chemical structure and reactivity. In electrophilic aromatic substitution reactions, the electron-donating methoxy groups activate the benzene ring towards electrophiles, while the electron-withdrawing chlorine and fluorine atoms influence the regioselectivity of the reactions. The compound’s redox properties are also significant in electrochemical applications, where it can undergo reversible redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,4-dimethoxybenzene
  • 3-Fluoro-1,4-dimethoxybenzene
  • 2-Fluoro-1,4-dimethoxybenzene

Uniqueness

2-Chloro-3-fluoro-1,4-dimethoxybenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis and materials science .

Properties

Molecular Formula

C8H8ClFO2

Molecular Weight

190.60 g/mol

IUPAC Name

2-chloro-3-fluoro-1,4-dimethoxybenzene

InChI

InChI=1S/C8H8ClFO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3

InChI Key

WHMCKKRZDCGMOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)Cl)F

Origin of Product

United States

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